Formamide, N-(2-adamantyl)
Description
Contextual Significance of Adamantane (B196018) Derivatives in Organic Chemistry
Adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure, serves as a versatile building block in organic chemistry. researchgate.netwikipedia.org Its cage-like structure imparts a high degree of lipophilicity, thermal stability, and chemical resistance to its derivatives. researchgate.netontosight.ai These characteristics are highly sought after in medicinal chemistry and materials science. wikipedia.orgontosight.ai The incorporation of an adamantyl moiety can enhance the therapeutic efficacy of drug molecules by improving their ability to cross biological membranes and by providing a stable anchor for interaction with biological targets. ontosight.ai Furthermore, the rigid framework of adamantane makes it an ideal component for the construction of well-defined molecular architectures in supramolecular chemistry and nanotechnology. chemsrc.com
The substitution pattern on the adamantane cage significantly influences the properties and reactivity of its derivatives. While 1-substituted adamantanes have been extensively studied, 1,2-disubstituted adamantane derivatives are of particular interest as they introduce chirality into the molecule, opening avenues for applications in enantioselective synthesis and chiral recognition. mdpi.com
Overview of Formamide (B127407) Functionalization in Synthetic Strategies
Formamides are a class of organic compounds that are not only common solvents but also versatile intermediates in organic synthesis. durham.ac.uk The formyl group can be a precursor to a variety of other functional groups. For instance, formamides can be readily dehydrated to isocyanides, which are valuable reactants in multicomponent reactions. researchgate.netrsc.org They can also be hydrolyzed to primary or secondary amines or reduced to the corresponding methylamines.
The Leuckart–Wallach reaction, which involves the reductive amination of carbonyl compounds using formic acid and an amine (or formamide), is a classic method for the synthesis of amines and highlights the utility of formamide in C-N bond formation. mdpi.com The direct N-formylation of amines with formic acid or its derivatives is a fundamental transformation in the synthesis of a wide range of biologically active molecules and functional materials. sld.cu
Scope and Research Trajectories for N-(2-Adamantyl)formamide within Advanced Chemical Sciences
While N-(1-adamantyl)formamide has been the subject of numerous studies, its isomer, N-(2-adamantyl)formamide, presents a distinct set of properties and potential applications due to the different substitution pattern on the adamantane core. The 2-position of adamantane is a secondary carbon, which can lead to different reactivity and steric environments compared to the tertiary 1-position.
Research into N-(2-adamantyl)formamide and its derivatives is driven by the quest for novel molecules with unique biological activities and material properties. The chiral nature of 1,2-disubstituted adamantanes, including N-(2-adamantyl)formamide, makes them attractive targets for the development of chiral ligands for asymmetric catalysis and as probes for studying chiral recognition phenomena. mdpi.com Furthermore, the exploration of N-(2-adamantyl)formamide derivatives could lead to the discovery of new therapeutic agents with improved pharmacological profiles, building on the established success of other adamantane-based drugs. researchgate.net The synthesis and characterization of this compound are crucial first steps in unlocking its potential in advanced chemical sciences. A known related compound is N-(2-adamantyl)formamide hydrochloride, which is registered under CAS number 74525-97-6. chemsrc.com
A significant area of investigation involves the synthesis of N-(aryl)-N-(2-adamantyl)amines, where N-(2-adamantyl)formamide can serve as a key intermediate. For example, the synthesis of N-(4-bromophenyl)-N-(2-adamantyl)amine has been achieved through the reaction of adamantanone with formic acid and p-bromaniline, followed by hydrolysis of the resulting formyl derivative. google.com This underscores the role of N-(2-adamantyl)formamide as a stepping stone to more complex and potentially bioactive molecules.
Interactive Data Table: Physicochemical Properties of Related Adamantane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 180-190 (decomposes) |
| N-(1-Adamantyl)formamide | C₁₁H₁₇NO | 179.26 | 130-133 |
| Adamantan-2-one | C₁₀H₁₄O | 150.22 | 283 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24161-71-5 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-adamantyl)formamide |
InChI |
InChI=1S/C11H17NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2,(H,12,13) |
InChI Key |
SXYGFWZEAKCCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC=O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
High-Resolution Spectroscopic Analysis for Conformational and Configurational Assignment
High-resolution spectroscopy is fundamental to the structural characterization of N-(2-adamantyl)formamide. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively offer a comprehensive understanding of its atomic arrangement and chemical nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of N-(2-adamantyl)formamide in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the molecule.
Due to the restricted rotation around the amide C-N bond, formamides can exist as a mixture of cis and trans rotamers (also referred to as E/Z isomers). This phenomenon often leads to the observation of two distinct sets of signals in the NMR spectra for the formyl proton and the atoms near the amide bond, with the relative intensity of the signals reflecting the population of each conformer.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex set of signals for the adamantyl protons, typically appearing in the upfield region (approximately 1.5-2.5 ppm). The single proton attached to the nitrogen-bearing carbon of the adamantyl cage (C-2) would appear as a distinct signal, likely a multiplet due to coupling with neighboring protons. The formyl proton (CHO) is expected to appear as two separate signals in the downfield region (around 8.0-8.3 ppm), corresponding to the cis and trans conformers. The amide proton (NH) would also likely show distinct signals for each rotamer, which may be broadened due to quadrupole effects from the nitrogen atom and chemical exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For the adamantane (B196018) cage, distinct signals are expected for the different types of carbon atoms (CH, CH₂). The carbon atom attached to the nitrogen (C-2) would be shifted downfield compared to other adamantane carbons due to the electronegativity of the nitrogen atom. Similar to the ¹H NMR, the formyl carbon (C=O) would likely show two distinct resonances corresponding to the cis and trans isomers, typically in the range of 160-165 ppm.
A hypothetical representation of the expected ¹³C NMR chemical shifts for the adamantane core in N-(2-adamantyl)formamide is presented below, based on established substituent effects in adamantane systems.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| C=O (Formyl) | 160 - 165 | Singlet (for each rotamer) |
| C-2 (Adamantyl, C-N) | 50 - 60 | CH |
| Adamantyl CH (other) | 28 - 45 | CH |
| Adamantyl CH₂ | 28 - 45 | CH₂ |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in N-(2-adamantyl)formamide by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of N-(2-adamantyl)formamide is expected to be dominated by absorptions corresponding to the amide group. Key expected vibrational bands include:
N-H Stretch: A sharp band around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide.
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the adamantyl cage.
Amide I Band (C=O Stretch): A strong absorption band typically found between 1650 and 1680 cm⁻¹. This is one of the most characteristic bands for amides.
Amide II Band (N-H Bend and C-N Stretch): A band usually located in the 1520-1570 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric and non-polar adamantane cage often gives rise to strong and sharp signals in the Raman spectrum, particularly for the C-C and C-H vibrational modes. The C=O stretch of the amide group is also typically Raman active.
The table below summarizes the expected key vibrational frequencies for N-(2-adamantyl)formamide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |
|---|---|---|---|
| N-H Stretch | ~3300 | IR | Medium-Strong |
| C-H Stretch (Adamantyl) | 2850 - 3000 | IR, Raman | Strong |
| Amide I (C=O Stretch) | 1650 - 1680 | IR, Raman | Strong (IR), Medium (Raman) |
| Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | IR | Medium-Strong |
| C-N Stretch | ~1330 | IR | Medium |
Mass spectrometry (MS) is employed to determine the molecular weight of N-(2-adamantyl)formamide and to study its fragmentation patterns, which can provide further structural confirmation. The molecular formula for N-(2-adamantyl)formamide is C₁₁H₁₇NO, corresponding to a monoisotopic mass of approximately 179.131 Da uni.lu.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electrospray ionization (ESI), the molecule is expected to be detected as the protonated species [M+H]⁺, with a predicted m/z of 180.13829 uni.lu.
Under electron ionization (EI), the molecular ion [M]⁺• would be formed. The fragmentation of adamantane derivatives is often characterized by the formation of the stable adamantyl cation. For N-(2-adamantyl)formamide, a primary fragmentation pathway would involve the cleavage of the N-C(adamantyl) bond, leading to the formation of the 2-adamantyl cation (C₁₀H₁₅⁺) at m/z 135. This is a common and typically abundant fragment in the mass spectra of adamantane compounds. Other fragments may arise from the loss of parts of the formamide (B127407) group, such as the loss of a CHO radical.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.138 | Protonated molecule (ESI) uni.lu |
| [M]⁺• | C₁₁H₁₇NO⁺• | 179.131 | Molecular ion (EI) uni.lu |
| [C₁₀H₁₅]⁺ | C₁₀H₁₅⁺ | 135.117 | 2-Adamantyl cation (fragment) |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding.
As of now, there is no publicly available crystal structure for N-(2-adamantyl)formamide in crystallographic databases. However, studies on other N-adamantyl amides have shown that intermolecular hydrogen bonds involving the amide N-H and C=O groups are key features in their crystal packing, often forming chains or more complex networks. In the solid state, N-(2-adamantyl)formamide would be expected to exhibit N-H···O=C hydrogen bonds, which would significantly influence its melting point and other physical properties. The conformation adopted by the formamide group (cis or trans) in the solid state would also be unambiguously determined.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and interactions with the surrounding environment.
For Formamide (B127407), N-(2-adamantyl), MD simulations can be used to explore:
Conformational Flexibility: The adamantyl group, while rigid in its cage structure, can rotate around the C-N bond. MD simulations can reveal the preferred orientations of the adamantyl group relative to the formamide plane and the energy barriers associated with this rotation.
Solution Behavior: By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), MD can provide insights into how the solvent affects the molecule's conformation and dynamics. It can also be used to study the formation and lifetime of hydrogen bonds between the amide and solvent molecules. Studies on liquid formamide have revealed a continuous and complex hydrogen-bonded network. researchgate.net
Thermodynamic Properties: From the simulation trajectories, various thermodynamic properties such as the radius of gyration and radial distribution functions can be calculated to characterize the structure and organization of the molecule and its solvent shell.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and normal modes of the molecule can be determined. These can then be used to generate theoretical IR and Raman spectra. For Formamide, N-(2-adamantyl), this would allow for the assignment of specific spectral peaks to the vibrations of the amide group (e.g., C=O stretch, N-H stretch, N-H bend) and the adamantyl cage (e.g., C-H stretches, cage deformation modes). Computational studies on formamide have shown that intermolecular interactions, such as hydrogen bonding, can significantly shift the vibrational frequencies. kyushu-u.ac.jpresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can help in the assignment of experimental NMR spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For instance, the chemical shifts of the protons on the adamantyl cage will be influenced by their proximity to the amide group. While specific data for the 2-adamantyl derivative is not readily available, NMR spectra for the closely related N-(1-adamantyl)formamide have been reported. rsc.org
| Spectroscopic Technique | Parameter | Predicted Range/Region | Structural Information |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | 1650 - 1700 cm⁻¹ | Amide I band, sensitive to hydrogen bonding. |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | Sensitive to hydrogen bonding. |
| ¹H NMR | Amide N-H Proton | δ 7.5 - 8.5 ppm | Chemical shift depends on solvent and temperature. |
| ¹³C NMR | Carbonyl Carbon | δ 160 - 165 ppm | Characteristic of the formyl group. |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The amide group in Formamide, N-(2-adamantyl) is capable of forming strong hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. ias.ac.inreddit.com The bulky and nonpolar adamantyl group, on the other hand, will primarily engage in weaker van der Waals interactions. nih.govrsc.org
Computational methods can be used to analyze these interactions in detail:
Dimer and Cluster Calculations: By calculating the interaction energies of dimers or small clusters of molecules, the strength of hydrogen bonds and other non-covalent interactions can be quantified.
Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions, providing a rigorous definition of a hydrogen bond and its strength.
Non-Covalent Interaction (NCI) Plots: NCI analysis provides a visual representation of non-covalent interactions in 3D space, highlighting regions of attractive and repulsive forces.
In the solid state, it is expected that Formamide, N-(2-adamantyl) would form hydrogen-bonded chains or networks, with the adamantyl groups packing in a way that maximizes van der Waals contacts.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions by locating and characterizing transition states. For Formamide, N-(2-adamantyl), potential reactions of interest include hydrolysis, reduction, and other transformations of the amide group.
Transition State Searching: Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to both the reactants and the products, confirming that the located transition state correctly connects the desired species.
For example, the hydrolysis of amides can proceed through either acid- or base-catalyzed mechanisms. nih.govlibretexts.org Computational studies on the hydrolysis of formamide have shown that the reaction involves the formation of a tetrahedral intermediate, and the activation energy can be significantly influenced by the presence of solvent molecules. nih.govnih.gov Similar computational approaches could be applied to understand the reactivity of the N-(2-adamantyl) derivative.
Chemical Reactivity and Mechanistic Studies of N 2 Adamantyl Formamide
Hydrolysis and Deformylation Reactions
The hydrolysis of N-(2-adamantyl)formamide, which results in the formation of 2-aminoadamantane (B82074) and formic acid, can be achieved under both acidic and basic conditions. Amides are generally stable, and their hydrolysis often requires heating. youtube.comkhanacademy.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer to the nitrogen atom facilitates the departure of 2-aminoadamantane as the leaving group. youtube.comkhanacademy.org
In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the 2-adamantylamino anion is followed by an acid-base reaction between the departing amine and the newly formed carboxylic acid, driving the reaction to completion. byjus.comchemistrysteps.com
The reverse reaction, the formation of N-(2-adamantyl)formamide from 2-adamantyl isocyanide, has been observed to occur rapidly upon exposure to atmospheric moisture, which suggests that the hydrolysis of the formamide (B127407) is a thermodynamically favorable process. sci-hub.se
Enzymatic deformylation represents a milder alternative to chemical hydrolysis. While specific studies on N-(2-adamantyl)formamide are not prevalent, N-substituted formamide deformylases are known to catalyze the hydrolysis of various N-substituted formamides. nih.gov
Functional Group Transformations of the Formamide Moiety
The formamide group in N-(2-adamantyl)formamide can undergo several key functional group transformations, providing synthetic routes to other important adamantane (B196018) derivatives.
Dehydration to Isocyanide:
One of the most significant reactions of N-substituted formamides is dehydration to form isocyanides. N-(2-adamantyl)formamide can be converted to 2-adamantyl isocyanide using various dehydrating agents. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. nih.gov Other reagents, such as triphenylphosphine-carbon tetrachloride-triethylamine, have also been employed for the dehydration of N-adamantylformamides. sci-hub.se The resulting 2-adamantyl isocyanide is a versatile intermediate in organic synthesis. sci-hub.semdpi.com
Reduction to Amine:
The formamide group can be reduced to a methylamino group. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. chemistrysteps.comyoutube.com The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the corresponding secondary amine, N-methyl-2-aminoadamantane.
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Dehydration | POCl₃, Triethylamine, 0 °C | 2-Adamantyl isocyanide |
| Reduction | 1. LiAlH₄, Ether/THF; 2. H₂O workup | N-methyl-2-aminoadamantane |
Potential Transformations:
While not specifically documented for N-(2-adamantyl)formamide, other reactions characteristic of primary amides could potentially be applied. The Hofmann rearrangement , which converts primary amides to primary amines with one less carbon atom, could theoretically transform N-(2-adamantyl)formamide into 2-aminoadamantane. wikipedia.orgnrochemistry.comtcichemicals.commasterorganicchemistry.comchem-station.com This reaction typically involves treatment with bromine and a strong base. wikipedia.orgnrochemistry.comtcichemicals.commasterorganicchemistry.comchem-station.com
The Vilsmeier-Haack reaction , which is used to formylate electron-rich aromatic compounds, employs a Vilsmeier reagent generated from a substituted formamide and phosphorus oxychloride. wikipedia.orgnrochemistry.comcambridge.orgname-reaction.comijpcbs.com While N-(2-adamantyl)formamide itself would be the precursor to the reagent, its application in formylating other substrates is a potential area of its chemical reactivity.
Reactions Involving the Adamantane Cage
The adamantane cage of N-(2-adamantyl)formamide is susceptible to reactions that are characteristic of saturated hydrocarbons, particularly those that proceed through radical or cationic intermediates. The presence of the N-formyl group can influence the regioselectivity of these reactions.
Electrophilic and Nucleophilic Substitutions on the Adamantyl Scaffold
Direct electrophilic substitution on the adamantane cage is challenging due to its non-activated C-H bonds. However, functionalization can be achieved under strongly acidic or oxidizing conditions. For instance, nitroxylation of 2-substituted adamantane derivatives with nitric acid can lead to the introduction of a nitrooxy group, primarily at the bridgehead positions. researchgate.netresearchgate.net The electron-withdrawing nature of the N-formyl group would likely disfavor substitution at the C-2 position and direct incoming electrophiles to the tertiary bridgehead carbons (C-1 and C-3).
Halogenation of the adamantane skeleton can also be achieved. For example, bromination with elemental bromine can introduce a bromine atom at a bridgehead position.
Nucleophilic substitution reactions on the adamantane scaffold are less common and typically require the pre-existence of a good leaving group.
Radical Reactions and Photochemical Transformations
The adamantane cage is a robust scaffold that can undergo free-radical functionalization. nih.govacs.org
Radical Halogenation:
Free-radical halogenation, often initiated by UV light, can introduce halogen atoms onto the adamantane cage. acs.orgwikipedia.org The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical to form an adamantyl radical, which then reacts with a halogen molecule. wikipedia.org The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical abstraction than the secondary C-H bonds.
| Reaction | Reagents and Conditions | Typical Products |
|---|---|---|
| Radical Bromination | Br₂, UV light | 1-Bromo-N-(2-adamantyl)formamide |
| Nitroxylation | Fuming HNO₃ | 1-Nitrooxy-N-(2-adamantyl)formamide |
Photochemical Transformations:
While specific photochemical studies on N-(2-adamantyl)formamide are limited, N-adamantylimines, which can be derived from related compounds, have been shown to participate in photochemical reactions. For example, they can undergo addition reactions with cyclic olefins catalyzed by semiconductor photocatalysts. sci-hub.se This suggests that the adamantyl moiety can be a handle for initiating photochemical transformations.
Synthesis and Research of N 2 Adamantyl Formamide Derivatives and Analogues
Design and Synthesis of N-Substituted Formamides with Modified Adamantyl Moieties
The synthesis of N-(2-adamantyl)formamide fundamentally begins with the preparation of its precursor, 2-aminoadamantane (B82074). The formylation of this amine is a key step. Generally, N-formylation of amines can be achieved through various methods, including the use of formylating agents like N-formyl imide in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) in an aqueous medium . This method is noted for its operational simplicity and the absence of metal oxidants .
For the synthesis of N-substituted derivatives with modified adamantyl moieties, the initial focus would be on the synthesis of substituted 2-aminoadamantanes. The adamantane (B196018) cage is exceptionally stable, and most reactions occur at the tertiary (bridgehead) or secondary carbon positions wikipedia.org. Functionalization of the adamantane core can be achieved through various synthetic routes. For instance, adamantanone can serve as a starting material for introducing substituents at the 2-position wikipedia.org.
Once the appropriately modified 2-aminoadamantane is obtained, standard N-alkylation or N-acylation procedures can be employed to introduce further diversity. For example, N-alkylation of aminoadamantanes has been successfully carried out to produce derivatives with potent antiviral activity nih.gov. The synthesis of N-substituted phthalimides from adamantane derivatives has also been reported, showcasing the versatility of the amino group for further functionalization nih.gov.
Table 1: Potential Synthetic Routes to N-Substituted Formamides with Modified Adamantyl Moieties
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Substituted 2-Adamantanone | 1. Hydroxylamine 2. Reduction (e.g., LiAlH₄) | Substituted 2-Aminoadamantane |
| Substituted 2-Aminoadamantane | Formic acid or other formylating agent | Substituted N-(2-Adamantyl)formamide |
Exploration of Adamantane Core Substitution Effects on Reactivity and Structure
The introduction of substituents onto the adamantane core can significantly influence the reactivity and structural properties of the resulting N-(2-adamantyl)formamide derivatives. The bulky and rigid nature of the adamantane cage imparts unique steric and electronic effects nih.gov.
Substituents at the bridgehead positions (1, 3, 5, 7) or the secondary positions (4, 8, 9, 10) can alter the lipophilicity, which is a critical factor in the biological activity of many adamantane derivatives mdpi.com. For instance, the introduction of hydroxyl groups can decrease lipophilicity nih.gov. The electronic nature of the substituents will also affect the basicity of the nitrogen atom in the formamide (B127407) group, thereby influencing its reactivity and hydrogen bonding capabilities.
Computational studies and spectroscopic techniques like NMR are valuable tools for understanding these effects. For example, in a study of 2-(2-adamantyl)piperidines, N-alkylation was found to dramatically alter the conformational properties of the piperidine ring, which in turn affected biological activity nih.gov. Similar conformational changes could be expected in N-(2-adamantyl)formamide derivatives upon substitution.
Table 2: Predicted Effects of Adamantane Core Substitution
| Substituent | Position on Adamantane Core | Predicted Effect on Reactivity and Structure |
|---|---|---|
| Electron-withdrawing group (e.g., -NO₂) | Bridgehead | Decreased basicity of the formamide nitrogen |
| Electron-donating group (e.g., -CH₃) | Secondary | Increased electron density on the adamantane core |
| Bulky group (e.g., -tBu) | Bridgehead | Increased steric hindrance around the formamide |
Synthesis of Polycyclic and Bridged Derivatives Incorporating the N-(2-Adamantyl)formamide Scaffold
The rigid N-(2-adamantyl)formamide scaffold can be incorporated into larger polycyclic and bridged systems. This can be achieved by using bifunctional adamantane derivatives as starting materials. For example, the synthesis of spiro[piperidine-2,2'-adamantane] has been reported, which involves the reduction of a δ-lactam intermediate acs.org. A similar strategy could be envisioned where a functionalized N-(2-adamantyl)formamide is used in cyclization reactions to build additional rings.
The Wittig reaction has been employed to prepare a 2-aminoethylidene derivative from adamantanone, demonstrating a method for extending the carbon chain at the 2-position, which could then be used to construct polycyclic systems rsc.orgrsc.org. Furthermore, adamantane derivatives have been used in the synthesis of complex heterocyclic structures like benzimidazoles, where the adamantyl group is attached to the heterocyclic core researchgate.net. These examples suggest that the N-(2-adamantyl)formamide unit could be a building block for more complex molecular architectures.
Investigation of Heteroatom-Containing Adamantane Analogues
Replacing one or more carbon atoms in the adamantane cage with heteroatoms, such as nitrogen, leads to azaadamantanes. These analogues exhibit distinct chemical and physical properties compared to their carbocyclic counterparts. For instance, azaadamantanes generally have lower lipophilicity nih.gov. The introduction of nitrogen atoms can also introduce sites for further functionalization and can influence the biological activity of the molecule nih.gov.
Table 3: Comparison of Adamantane and Azaadamantane Properties
| Property | Adamantane | Azaadamantane |
|---|---|---|
| Composition | C₁₀H₁₆ | C₉H₁₅N (example) |
| Lipophilicity | High | Lower |
| Basicity | Not applicable | Basic (due to N atom) |
Structure-Property Relationship Studies in Derivative Series
Systematic studies of structure-property relationships are crucial for understanding how modifications to the N-(2-adamantyl)formamide structure affect its chemical and physical properties. By synthesizing a series of derivatives with systematic variations in the adamantyl core substituents or on the formamide nitrogen, one can establish clear trends.
Key properties to investigate would include solubility, lipophilicity (logP), melting point, and spectroscopic characteristics. For biologically active compounds, structure-activity relationship (SAR) studies are essential. For instance, in a series of adamantyl carboxamide and acetamide derivatives, modifications to the aromatic region, a carbon tether, and the adamantyl group led to the discovery of potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 nih.gov. Similarly, for amino acid analogues of amantadine and rimantadine, 3D-Quantitative Structure Activity Relationships (3D-QSAR) studies have been used to predict the activities of synthetic molecules nih.gov.
These studies highlight the importance of the adamantane moiety in drug design and provide a framework for investigating the potential applications of a series of novel N-(2-adamantyl)formamide derivatives.
Applications in Advanced Chemical and Materials Science
Utility as Synthetic Building Blocks and Chemical Intermediates
Formamide (B127407), N-(2-adamantyl) serves as a crucial intermediate in the synthesis of various adamantane (B196018) derivatives, particularly 2-aminoadamantane (B82074) and its analogues. The formamide group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, which is a key precursor for a wide range of more complex molecules. nih.gov
One notable application is in the synthesis of chiral ligands. For instance, a multi-step synthesis of 1,2-diamino adamantane has been reported where a formamide intermediate is involved in a Leuckart–Wallach reaction. nih.gov This highlights the utility of the formamide group in introducing nitrogen-containing functionalities onto the adamantane scaffold. The resulting vicinal diamines are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net
The general scheme for the hydrolysis of N-(2-adamantyl)formamide to 2-aminoadamantane is a fundamental transformation that unlocks the potential of this compound as a building block.
Table 1: Key Transformations of N-(2-adamantyl)formamide
| Transformation | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| Hydrolysis | Acid or base catalysis | 2-Aminoadamantane | Precursor for pharmaceuticals, ligands, and polymers. nih.gov |
| Reduction | e.g., Lithium aluminum hydride | N-methyl-2-aminoadamantane | Synthesis of secondary amines with potential biological activity. |
| Leuckart–Wallach Reaction | Formic acid/formamide (as part of a larger synthesis) | Formylated diamino adamantane derivatives | Access to complex diamine structures. nih.gov |
Integration into Polymeric Materials and Macromolecular Architectures
The incorporation of the adamantane cage into polymer backbones is known to enhance their thermal stability, mechanical strength, and solubility in organic solvents. While N-(2-adamantyl)formamide is not typically used as a direct monomer in polymerization, its derivative, 2-aminoadamantane, is a key component in the synthesis of high-performance polymers such as polyamides and polyimides.
Adamantane-containing polyamides and polyamide-imides have been synthesized through the polycondensation of adamantane-based diamines with various diacids or dianhydrides. nih.govresearchgate.net The bulky adamantyl groups in the polymer chain disrupt packing and can improve solubility, while their rigid structure contributes to high glass transition temperatures (Tg) and thermal stability. rsc.org
For example, polyamides synthesized from 1,3-bis(4-aminophenyl)adamantane (B1268266) exhibit excellent thermal properties. rsc.org Although this example uses a 1,3-disubstituted adamantane, the principle applies to polymers derived from 2-aminoadamantane as well. The synthesis of such polymers would involve the initial conversion of N-(2-adamantyl)formamide to 2-aminoadamantane, which can then be further functionalized to create a suitable monomer.
Table 2: Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane Monomer Source | Key Properties | Potential Applications |
|---|---|---|---|
| Polyamide-imides | Adamantane-containing diimide-dicarboxylic acid | High Tg (230–254°C), high thermal stability (T10 > 467°C), good mechanical strength. researchgate.net | Aerospace, electronics, high-performance films. |
| Polyamides | 1,3-Bis(4-aminophenyl)adamantane | Good thermal stability, solubility in organic solvents. rsc.org | High-temperature resistant materials. |
| Polyimides | Adamantane-containing diamines | High Tg (285–440°C), excellent optical transparency. rsc.org | Optical and optoelectronic devices. |
Exploration in Catalysis and Ligand Design for Organometallic Complexes
The steric bulk of the adamantyl group is a highly desirable feature in the design of ligands for organometallic catalysis. uq.edu.au Bulky ligands can enhance the stability and activity of catalysts by preventing catalyst deactivation and influencing the selectivity of reactions. 2-Aminoadamantane, readily accessible from N-(2-adamantyl)formamide, serves as a valuable scaffold for the synthesis of a variety of ligands.
For instance, 2-aminoadamantane can be a precursor to N-heterocyclic carbene (NHC) ligands. nih.gov These ligands are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. An adamantyl-substituted NHC ligand can be immobilized on a solid support through host-guest interactions, facilitating catalyst recovery and reuse. researchgate.net
Furthermore, chiral diamines derived from adamantane are used to synthesize ligands for asymmetric catalysis. researchgate.net The rigid adamantane backbone can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions.
Supramolecular Chemistry and Self-Assembly of Adamantyl-Derived Systems
The adamantyl group is a classic guest molecule in host-guest chemistry, known for its strong association with cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov The hydrophobic adamantyl cage fits snugly into the hydrophobic cavity of these macrocyclic hosts, leading to the formation of stable inclusion complexes. This principle can be applied to N-(2-adamantyl)formamide, where the adamantyl moiety would drive the formation of supramolecular assemblies.
The combination of host-guest interactions and hydrogen bonding can lead to the formation of complex supramolecular architectures, such as hydrogels and responsive materials.
Applications in Nanotechnology and Surface Chemistry
The ability of adamantane derivatives to form self-assembled monolayers (SAMs) on surfaces and to functionalize nanoparticles is well-documented. nih.gov These applications often rely on the introduction of a surface-active group, such as a thiol, onto the adamantane scaffold. N-(2-adamantyl)formamide can serve as a precursor for the synthesis of such functionalized adamantane derivatives.
For example, 2-aminoadamantane, obtained from the hydrolysis of N-(2-adamantyl)formamide, can be reacted with a molecule containing a thiol group and a carboxylic acid to form an amide linkage. The resulting adamantyl-thiol derivative could then be used to form SAMs on gold surfaces. cytodiagnostics.com The bulky adamantyl head groups would create a well-defined and robust monolayer with potential applications in sensing, electronics, and biocompatible coatings.
Similarly, adamantane-functionalized ligands can be used to stabilize and functionalize gold nanoparticles. nih.gov The adamantyl groups can serve as anchors for attaching other molecules through host-guest chemistry, allowing for the construction of multifunctional nanoparticle systems for applications in diagnostics and drug delivery.
Role in Chemical Biology as Probes for Molecular Interactions (excluding clinical studies)
In the realm of chemical biology, adamantane derivatives are utilized as molecular probes to study biological systems, leveraging the adamantyl group's lipophilicity and ability to interact with hydrophobic pockets in proteins. nih.gov While direct applications of N-(2-adamantyl)formamide as a probe are not widely reported, its derivatives, particularly those based on 2-aminoadamantane, have been incorporated into fluorescent probes. nih.gov
For example, fluorescent heterocyclic adamantane amines have been synthesized and shown to have neuroprotective activity through interactions with various biological targets. nih.gov These compounds can be used to study the function of ion channels and enzymes in a non-clinical research setting. The adamantyl group in these probes often serves as a recognition element that directs the molecule to specific binding sites.
Additionally, adamantane derivatives have been used in the development of chemiluminescent probes, where the adamantyl group is part of a spiroadamantane 1,2-dioxetane (B1211799) scaffold. nih.gov These probes are valuable tools for in vitro bioanalyte detection and imaging. The synthesis of such complex probes can originate from simpler adamantane building blocks, for which N-(2-adamantyl)formamide can be a precursor.
Q & A
Q. What are the recommended experimental design frameworks for optimizing the synthesis of Formamide, N-(2-adamantyl)?
A factorial design approach is suitable for systematically investigating variables (e.g., reaction temperature, catalyst concentration, solvent polarity) and their interactions. Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, while quasi-experimental designs with control groups (e.g., traditional vs. novel synthesis protocols) enable comparative analysis of yield and purity . For instance, a 2^3 factorial design could evaluate the effects of temperature, pressure, and stoichiometric ratios on reaction efficiency.
Q. What safety protocols are critical when handling Formamide, N-(2-adamantyl) in laboratory settings?
Prioritize hazard assessments using Safety Data Sheets (SDS) to identify risks related to inhalation, dermal exposure, and reactivity. Implement engineering controls (fume hoods) and personal protective equipment (gloves, lab coats). Pre-treatment of waste and adherence to institutional guidelines (e.g., Cayman Chemical’s handling protocols) are essential to mitigate environmental and health risks .
Q. How can researchers validate the purity and structural integrity of synthesized Formamide, N-(2-adamantyl)?
Combine spectroscopic techniques (NMR, IR) for functional group verification with chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate results using reference standards (e.g., NIST-certified compounds) and replicate analyses to ensure reproducibility. Pretest-posttest frameworks, as applied in quasi-experimental studies, can statistically confirm consistency across batches .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics enhance the study of Formamide, N-(2-adamantyl)’s reaction kinetics?
Molecular dynamics simulations and AI-driven parameter optimization (e.g., via COMSOL) enable predictive modeling of reaction pathways and activation energies. Integrate density functional theory (DFT) calculations to explore transition states and solvent effects. Smart laboratory setups with real-time data adjustments can refine simulations iteratively, bridging theoretical predictions with experimental outcomes .
Q. What methodologies resolve contradictions in experimental data for Formamide, N-(2-adamantyl)’s thermodynamic properties?
Apply ontological frameworks to align data interpretation with theoretical assumptions (e.g., whether discrepancies arise from measurement errors or unaccounted variables). Use Bayesian statistical analysis to quantify uncertainties and sensitivity analyses to identify influential parameters. Cross-disciplinary validation, such as comparing results with membrane separation studies (CRDC subclass RDF2050104), can isolate confounding factors .
Q. How do interdisciplinary approaches (e.g., chemical biology and glycomics) expand the applications of Formamide, N-(2-adamantyl)?
Leverage techniques from chemical biology (e.g., molecular docking studies) to explore its role in drug design, particularly in targeting adamantane-binding proteins. Glycomics tools (mass spectrometry, glycoprotein profiling) can assess its utility in modifying carbohydrate structures. Collaborative frameworks like ICReDD’s integration of computational, informational, and experimental science are models for such innovation .
Q. What strategies ensure robust statistical validity in high-throughput screening of Formamide, N-(2-adamantyl) derivatives?
Employ randomized block designs to minimize batch effects and ensure representative sampling. Use multivariate analysis (PCA, PLS) to handle high-dimensional data. Incorporate negative controls and replicate measurements to distinguish signal from noise. Methodological rigor, as emphasized in quasi-experimental instructional designs, ensures reproducibility .
Methodological Notes
- Theoretical Alignment : Align research questions with ontological/epistemological stances (e.g., deterministic vs. probabilistic models) to guide experimental design .
- Data Integrity : Use tools like Google Forms with structured, non-leading questions to collect unbiased observational data, ensuring statistical rigor in interpretation .
- Cross-Validation : Integrate experimental results with computational predictions (e.g., AI-optimized synthesis pathways) to address gaps in mechanistic understanding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
